molecular formula C13H22O4 B11716126 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate

Katalognummer: B11716126
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: DWRLLLQZGGECMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves several steps. One common method includes the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate can be compared with other similar compounds such as:

    Ethyl 1,4-dioxaspiro[4.5]decan-8-carboxylate: This compound has a similar spirocyclic structure but differs in the functional group attached to the spiro ring.

    2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds have a similar spirocyclic core but contain an acrylamide functional group.

    8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol: This compound has a similar spirocyclic structure but contains a hydroxyl group instead of an ester group.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H22O4

Molekulargewicht

242.31 g/mol

IUPAC-Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate

InChI

InChI=1S/C13H22O4/c1-3-15-12(14)10(2)11-4-6-13(7-5-11)16-8-9-17-13/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

DWRLLLQZGGECMA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)C1CCC2(CC1)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.